molecular formula C12H14O3 B12872733 1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)- CAS No. 649763-00-8

1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-

Katalognummer: B12872733
CAS-Nummer: 649763-00-8
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UWGOKYNWVHSOJQ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofuranones. This compound is characterized by a butyl group attached to the third carbon and a hydroxyl group attached to the seventh carbon of the isobenzofuranone ring. Isobenzofuranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one typically involves the condensation of a suitable butyl-substituted precursor with a hydroxylated isobenzofuranone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where a butyl group is introduced to the isobenzofuranone ring using a butyl chloride and an aluminum chloride catalyst. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxylamine hydrochloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as molecular sieves or metal-organic frameworks (MOFs) can be employed to enhance the efficiency of the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Grignard reagents, aluminum chloride.

Major Products:

Wissenschaftliche Forschungsanwendungen

(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the butyl group enhances its lipophilicity, facilitating membrane penetration. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

649763-00-8

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

(3S)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1

InChI-Schlüssel

UWGOKYNWVHSOJQ-JTQLQIEISA-N

Isomerische SMILES

CCCC[C@H]1C2=C(C(=CC=C2)O)C(=O)O1

Kanonische SMILES

CCCCC1C2=C(C(=CC=C2)O)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.